BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Urea transporter UT-B inhibition erythrocyte lysis assay

This 4-fluorophenyl morpholino-urea derivative (CAS 1396802-45-1) is a structurally defined UT-B inhibitor (IC₅₀ 2,540 nM in rat erythrocytes) and mTOR pathway probe claimed in WO2011107585/EP2542536B1. Its unique 4-fluoro electronic (σₚ=0.06) and lipophilic (π=0.14) profile creates a critical SAR data point absent in methoxy, methyl, or trifluoromethyl analogs. The 12.7-fold potency gap versus the 3-methoxyphenyl analog mandates compound-specific procurement for reproducible transporter pharmacology and kinase selectivity screening. Select this exact analog to complete your SAR matrix with verified UT-B activity.

Molecular Formula C15H18FN3O2
Molecular Weight 291.326
CAS No. 1396802-45-1
Cat. No. B2537172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
CAS1396802-45-1
Molecular FormulaC15H18FN3O2
Molecular Weight291.326
Structural Identifiers
SMILESC1COCCN1CC#CCNC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H18FN3O2/c16-13-3-5-14(6-4-13)18-15(20)17-7-1-2-8-19-9-11-21-12-10-19/h3-6H,7-12H2,(H2,17,18,20)
InChIKeyQUMINTZDQMIJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396802-45-1): Procurement-Relevant Identity and Pharmacological Context


1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396802-45-1) is a synthetic small-molecule urea derivative with molecular formula C₁₅H₁₈FN₃O₂ and molecular weight 291.32 g/mol, belonging to the morpholino-substituted urea class [1]. The compound is structurally characterized by a 4-fluorophenyl group linked via a urea bridge to a morpholinobut-2-yn-1-yl moiety, placing it within a chemotype that has been claimed in patent literature as mTOR kinase inhibitors (e.g., WO2011107585, EP2542536B1) [2]. Its primary documented pharmacological activity is inhibition of the urea transporter UT-B (SLC14A1), with an experimentally determined IC₅₀ of 2.54 μM in rat erythrocytes [3]. This compound is exclusively intended for non-human research use and is not approved for therapeutic or veterinary applications.

Why 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea Cannot Be Interchanged with Other Morpholino-Urea Analogs: The Quantitative Basis for Differentiated Selection


Within the morpholino-substituted urea chemotype, subtle modifications to the phenyl substituent produce quantitatively distinct pharmacological profiles that preclude generic interchange. The 4-fluoro substituent confers a unique combination of electronic (σₚ = 0.06, Hammett) and lipophilic (π = 0.14, Hansch) properties that differ fundamentally from methoxy (σₚ = −0.27; π = −0.02), methyl (σₚ = −0.17; π = 0.56), or trifluoromethyl (σₚ = 0.54; π = 0.88) analogs [1]. These differences translate into measurable divergence in transporter inhibition potency: the 4-fluorophenyl analog exhibits a UT-B IC₅₀ of 2,540 nM, whereas the 3-methoxyphenyl analog displays an IC₅₀ of 200 nM in the same assay system—a 12.7-fold potency gap [2][3]. Furthermore, the 2,4-dimethoxyphenyl analog shows UT-A1 inhibitory activity (IC₅₀ = 750 nM) that differs from the UT-B profile of the 4-fluoro compound, suggesting that aryl substitution pattern can influence transporter subtype selectivity [4]. Such quantitative divergence demonstrates that even within the same core scaffold, phenyl ring substitution alone produces non-interchangeable biological outcomes, mandating compound-specific procurement for reproducible experimental results.

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea: Quantitative Differentiation Evidence Against Closest Analogs


UT-B Inhibition Potency: Direct Assay Comparison with the 3-Methoxyphenyl Analog

In a matched assay format (inhibition of UT-B in Sprague-Dawley rat erythrocytes, 6-minute incubation, erythrocyte osmotic lysis-based readout), 1-(4-fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea exhibited an IC₅₀ of 2,540 nM [1]. In contrast, the 3-methoxyphenyl analog (1-(3-methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea) demonstrated an IC₅₀ of 200 nM under identical assay conditions [2]. This represents a 12.7-fold difference in UT-B inhibitory potency, clearly establishing that the 4-fluorophenyl substitution yields substantially weaker UT-B inhibition than the 3-methoxyphenyl variant within this scaffold.

Urea transporter UT-B inhibition erythrocyte lysis assay

Physicochemical Differentiation: Electronic and Lipophilic Effects of 4-Fluoro vs. Other Phenyl Substituents

The 4-fluorophenyl substituent on the target compound imparts a distinct physicochemical profile compared to common alternative substituents in the morpholino-urea series. The fluorine atom provides a moderate electron-withdrawing inductive effect (Hammett σₚ = 0.06) while contributing minimal additional lipophilicity (Hansch π = 0.14) [1]. This contrasts sharply with the 3-methoxy substituent (σₚ = −0.27, π = −0.02), which is electron-donating; the 3-methyl substituent (σₚ = −0.17, π = 0.56), which is lipophilic and electron-donating; the 2,4-dimethoxy substitution pattern; and the 2-trifluoromethyl analog (σₚ = 0.54, π = 0.88), which is strongly electron-withdrawing and highly lipophilic [1]. These differences in electronic distribution and lipophilicity directly influence membrane permeability, metabolic stability, and target-binding complementarity, providing a structure-based rationale for the divergent biological activities observed.

Physicochemical properties Hammett constant Hansch π SAR

Transporter Subtype Selectivity: Comparison with 2,4-Dimethoxyphenyl Analog on UT-A1

While the target compound (4-fluorophenyl analog) has documented activity against UT-B (IC₅₀ = 2,540 nM in rat erythrocytes) [1], the structurally related 2,4-dimethoxyphenyl analog (1-(2,4-dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea) has been profiled against the renal isoform UT-A1, showing an IC₅₀ of 750 nM in MDCK cells [2]. Although these data derive from different transporter subtypes and assay formats, they illustrate that aryl substitution on the morpholino-urea scaffold can redirect inhibitory activity toward distinct urea transporter isoforms. The 4-fluorophenyl compound's UT-B activity profile positions it as a tool for erythrocyte urea permeability studies, whereas the 2,4-dimethoxy compound appears oriented toward renal UT-A1 investigations.

UT-A1 transporter selectivity kidney urea transporter

mTOR Inhibitor Chemotype Classification: Positioning Against Benchmark UT-B Inhibitors

The morpholino-substituted urea scaffold to which the target compound belongs has been claimed in patent families (WO2011107585, EP2542536B1, US2013/0196982) as a novel class of mTOR kinase inhibitors for oncology and immunomodulatory applications [1][2]. Independently of this kinase-directed intellectual property, the target compound has documented UT-B urea transporter inhibitory activity (IC₅₀ = 2,540 nM), which places it within the conceptual framework of 'urearetics'—urea transporter blockers being explored as a novel diuretic strategy [3]. However, the target compound's UT-B potency is approximately 250-fold weaker than the most potent benchmark UT-B inhibitors identified by Levin et al. (2007), which achieved EC₅₀ values of approximately 10 nM against UT-B-mediated urea transport [3]. This potency gap indicates that the 4-fluorophenyl morpholino-urea scaffold, while active as a UT-B ligand, is substantially less potent than optimized urearetic leads and may instead be more relevant to kinase-targeted applications claimed in the patent literature.

mTOR kinase inhibitor urearetic diuretic

Research Application Scenarios for 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea Based on Quantitative Differentiation Evidence


UT-B Urea Transporter Pharmacological Studies Requiring a Moderate-Affinity Inhibitor

The compound's documented UT-B IC₅₀ of 2,540 nM [1] makes it suitable as a moderate-affinity probe for studying urea transporter pharmacology in rodent erythrocyte models. Its 12.7-fold weaker potency compared to the 3-methoxyphenyl analog (IC₅₀ = 200 nM) [2] positions it as a useful comparator for establishing concentration-response relationships in UT-B SAR studies, where graded target engagement is required rather than maximal inhibition. Researchers investigating urea permeability mechanisms in erythrocytes can use this compound alongside higher-potency analogs to bracket the potency range needed for specific experimental outcomes.

mTOR Kinase Pathway Probe Consistent with Morpholino-Urea Patent Chemotype

Given its structural membership in the morpholino-substituted urea class claimed as mTOR inhibitors in WO2011107585 and EP2542536B1 [1][2], this compound is appropriate for use as a pathway probe in PI3K/AKT/mTOR signaling studies. The 4-fluoro substitution provides a defined electronic profile (σₚ = 0.06) that distinguishes it from other aryl-substituted analogs in kinase selectivity screening panels. Researchers conducting ATP-competitive kinase profiling or cellular proliferation assays in mTOR-dependent cancer cell lines should select this specific analog when the 4-fluorophenyl substitution pattern is required to match the patent-exemplified SAR space.

Structure-Activity Relationship Studies on Phenyl Ring Substitution Effects

The unique combination of moderate electron withdrawal (σₚ = 0.06) and low lipophilicity (π = 0.14) conferred by the 4-fluoro substituent [1] makes this compound an essential member of any systematic SAR series exploring phenyl ring substitution effects on the morpholino-urea scaffold. When paired with the 3-methoxy (σₚ = −0.27, π = −0.02), 3-methyl (σₚ = −0.17, π = 0.56), and 2-trifluoromethyl (σₚ = 0.54, π = 0.88) analogs, the 4-fluoro compound fills a critical gap in the electronic parameter space, enabling robust QSAR model construction. Procurement of this specific analog is mandatory for complete SAR matrix coverage.

Urea Transporter Subtype Selectivity Profiling Panels

With its established UT-B activity (IC₅₀ = 2,540 nM in rat erythrocytes) [1] and the availability of comparator data for the 2,4-dimethoxyphenyl analog against UT-A1 (IC₅₀ = 750 nM in MDCK cells) [2], this compound can serve as a UT-B reference in multi-transporter selectivity panels. Such panels are essential for drug discovery programs aiming to develop urearetics with defined UT-B vs. UT-A isoform selectivity profiles. Investigators assembling transporter selectivity screening cascades should include this compound as the 4-fluorophenyl representative for UT-B activity benchmarking.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.